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molecular formula C9H7BrN2O2 B3301862 methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 913181-71-2

methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B3301862
M. Wt: 255.07 g/mol
InChI Key: NUGPZYMNUNKLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947706B2

Procedure details

To a solution of 3.2 g of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride in 165 mL of pyridine is added dropwise, at 0° C. under an argon atmosphere, a solution of 5.04 g of pyridinium tribromide in 35 mL of pyridine. The reaction mixture is then stirred at 0° C., and then poured onto a mixture of 250 g of crushed ice and 750 ml of distilled water. The suspension is filtered and the solid is washed with twice 25 mL of distilled water and then dried in the open air. 0.87 g of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is obtained in the form of a beige-coloured solid, the characteristics of which are as follows:
Name
methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[CH:4]=[C:3]1[C:11]([O:13][CH3:14])=[O:12].[Br-:15].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.O>N1C=CC=CC=1>[Br:15][C:4]1[C:5]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[NH:2][C:3]=1[C:11]([O:13][CH3:14])=[O:12] |f:0.1,2.3.4.5.6.7|

Inputs

Step One
Name
methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride
Quantity
3.2 g
Type
reactant
Smiles
Cl.N1C(=CC=2C1=NC=CC2)C(=O)OC
Name
Quantity
165 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
5.04 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Step Three
Name
ice
Quantity
250 g
Type
reactant
Smiles
Name
Quantity
750 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
the solid is washed with twice 25 mL of distilled water
CUSTOM
Type
CUSTOM
Details
dried in the open air

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(NC2=NC=CC=C21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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